molecular formula C30H29FN2O7 B12278590 2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine

2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine

Cat. No.: B12278590
M. Wt: 548.6 g/mol
InChI Key: CSSFZSSZXOCCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the ribose ring and a bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. It is primarily used in the field of nucleic acid chemistry and has applications in the synthesis of modified oligonucleotides.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the nucleoside .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a 2’-deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine oxide, while substitution reactions may result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the stability of the nucleoside and increases its resistance to enzymatic degradation. This makes it a valuable tool in the study of nucleic acid biochemistry and the development of nucleic acid-based therapeutics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 2’ position in 2’-Deoxy-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-fluorouridine makes it unique among its analogs. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it particularly useful in therapeutic applications and biochemical research .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFZSSZXOCCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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